molecular formula C10H5BrF3NO2 B1417131 Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate CAS No. 1805187-15-8

Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate

Cat. No. B1417131
M. Wt: 308.05 g/mol
InChI Key: PCWLZAMQGYQCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate (MBCT) is a chemical compound that has been used in a variety of scientific research applications. MBCT is a colorless solid, with a melting point of approximately 60°C and a boiling point of approximately 165°C. It is soluble in both water and organic solvents, and is relatively stable in the presence of light and oxygen. MBCT has been used in a variety of scientific fields, including biochemistry, physiology, and organic chemistry, as well as in laboratory experiments.

Scientific Research Applications

Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has been used in a variety of scientific research applications, including biochemistry, physiology, and organic chemistry. In biochemistry, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has been used as a reagent in the synthesis of various compounds, including amino acids, peptides, and nucleotides. In physiology, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has been used to study the effects of various compounds on the body, such as hormones and neurotransmitters. In organic chemistry, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has been used as a catalyst in the synthesis of organic compounds, such as dyes and pharmaceuticals.

Mechanism Of Action

Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate works by forming a covalent bond with the target molecule, thereby altering its structure. This covalent bond is formed through the transfer of electrons from the Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate molecule to the target molecule. This process is known as electron transfer, and is an important part of many biochemical and physiological processes.

Biochemical And Physiological Effects

Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has been found to have a variety of biochemical and physiological effects. In biochemical studies, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has been found to inhibit the activity of certain enzymes, such as those involved in the metabolism of carbohydrates, proteins, and lipids. In physiological studies, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has been found to affect the activity of hormones and neurotransmitters, as well as the activity of certain ion channels.

Advantages And Limitations For Lab Experiments

Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate is its high solubility in both water and organic solvents. This makes it an ideal reagent for a variety of laboratory experiments. Additionally, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate is relatively stable in the presence of light and oxygen, making it an ideal choice for long-term experiments. However, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate is a relatively toxic compound, and should be handled with care in the laboratory. Additionally, it can be difficult to synthesize Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate in large quantities, making it difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for the use of Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate in scientific research. One potential direction is to use Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate as a reagent in the synthesis of biologically active compounds, such as hormones and neurotransmitters. Additionally, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate could be used to study the effects of various compounds on the body, such as hormones and neurotransmitters. Additionally, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate could be used in the development of new drugs, as it has been shown to inhibit the activity of certain enzymes. Finally, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate could be used to study the effects of various compounds on cellular processes, such as metabolism and ion channel activity.

properties

IUPAC Name

methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-3-8(11)7(10(12,13)14)2-5(6)4-15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWLZAMQGYQCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.